Cas no 1105626-26-3 (1-(Pyrrolidine-2-carbonyl)azepane)

1-(Pyrrolidine-2-carbonyl)azepane 化学的及び物理的性質
名前と識別子
-
- 1105626-26-3
- 1-(PYRROLIDINE-2-CARBONYL)AZEPANE
- EN300-899040
- SCHEMBL10326191
- AKOS000165252
- Methanone, (hexahydro-1H-azepin-1-yl)-2-pyrrolidinyl-
- 1-(Pyrrolidine-2-carbonyl)azepane
-
- MDL: MFCD09806043
- インチ: 1S/C11H20N2O/c14-11(10-6-5-7-12-10)13-8-3-1-2-4-9-13/h10,12H,1-9H2
- InChIKey: WQMKVCVTFGJRHA-UHFFFAOYSA-N
- SMILES: O=C(C1CCCN1)N1CCCCCC1
計算された属性
- 精确分子量: 196.157563266g/mol
- 同位素质量: 196.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 198
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 32.3Ų
じっけんとくせい
- 密度みつど: 1.047±0.06 g/cm3(Predicted)
- Boiling Point: 350.5±35.0 °C(Predicted)
- 酸度系数(pKa): 9.72±0.10(Predicted)
1-(Pyrrolidine-2-carbonyl)azepane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-899040-5.0g |
1-(pyrrolidine-2-carbonyl)azepane |
1105626-26-3 | 95.0% | 5.0g |
$1280.0 | 2025-02-21 | |
Enamine | EN300-899040-2.5g |
1-(pyrrolidine-2-carbonyl)azepane |
1105626-26-3 | 95.0% | 2.5g |
$867.0 | 2025-02-21 | |
Enamine | EN300-899040-0.1g |
1-(pyrrolidine-2-carbonyl)azepane |
1105626-26-3 | 95.0% | 0.1g |
$389.0 | 2025-02-21 | |
Enamine | EN300-899040-0.25g |
1-(pyrrolidine-2-carbonyl)azepane |
1105626-26-3 | 95.0% | 0.25g |
$407.0 | 2025-02-21 | |
Enamine | EN300-899040-10.0g |
1-(pyrrolidine-2-carbonyl)azepane |
1105626-26-3 | 95.0% | 10.0g |
$1900.0 | 2025-02-21 | |
Enamine | EN300-899040-1.0g |
1-(pyrrolidine-2-carbonyl)azepane |
1105626-26-3 | 95.0% | 1.0g |
$442.0 | 2025-02-21 | |
Enamine | EN300-899040-10g |
1-(pyrrolidine-2-carbonyl)azepane |
1105626-26-3 | 10g |
$1900.0 | 2023-09-01 | ||
Enamine | EN300-899040-5g |
1-(pyrrolidine-2-carbonyl)azepane |
1105626-26-3 | 5g |
$1280.0 | 2023-09-01 | ||
Enamine | EN300-899040-0.5g |
1-(pyrrolidine-2-carbonyl)azepane |
1105626-26-3 | 95.0% | 0.5g |
$425.0 | 2025-02-21 | |
Enamine | EN300-899040-0.05g |
1-(pyrrolidine-2-carbonyl)azepane |
1105626-26-3 | 95.0% | 0.05g |
$372.0 | 2025-02-21 |
1-(Pyrrolidine-2-carbonyl)azepane 関連文献
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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3. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
1-(Pyrrolidine-2-carbonyl)azepaneに関する追加情報
Introduction to 1-(Pyrrolidine-2-carbonyl)azepane (CAS No. 1105626-26-3) in Modern Chemical and Pharmaceutical Research
The compound 1-(Pyrrolidine-2-carbonyl)azepane (CAS No. 1105626-26-3) represents a significant advancement in the realm of heterocyclic chemistry, particularly within the pharmaceutical industry. This molecule, characterized by its fused pyrrolidine and azepane rings, has garnered attention due to its unique structural properties and potential applications in drug development. The pyrrolidine moiety, known for its presence in numerous bioactive molecules, contributes to the compound's versatility, while the azepane ring system introduces rigidity and stability, making it an attractive scaffold for medicinal chemists.
Recent studies have highlighted the compound's utility as a building block in the synthesis of novel therapeutic agents. Its dual functionality allows for modifications at both the pyrrolidine and azepane positions, enabling the creation of diverse derivatives with tailored pharmacological profiles. This flexibility has been exploited in the development of compounds targeting various disease pathways, including central nervous system disorders and inflammatory conditions.
One of the most compelling aspects of 1-(Pyrrolidine-2-carbonyl)azepane is its role in the discovery of potential neuroactive agents. The pyrrolidine ring is frequently found in neurotransmitter receptor modulators, and its incorporation into this molecule suggests that derivatives may exhibit effects on receptors such as serotonin or dopamine. Preliminary computational studies have indicated that certain analogs may possess high affinity for these targets, making them promising candidates for further investigation.
In addition to its neuropharmacological potential, 1-(Pyrrolidine-2-carbonyl)azepane has shown promise in anti-inflammatory research. The azepane ring contributes to metabolic stability, which is crucial for drug candidates intended for long-term use. Furthermore, the presence of a carbonyl group at the 2-position of the pyrrolidine ring provides a site for further functionalization, allowing chemists to introduce groups that enhance binding interactions with biological targets.
The synthesis of 1-(Pyrrolidine-2-carbonyl)azepane itself is an intriguing challenge that has been addressed through multiple methodologies. Traditional approaches involve cyclization reactions between appropriately substituted precursors, while more recent techniques employ transition metal-catalyzed cross-coupling reactions to construct the desired ring systems efficiently. These synthetic strategies not only highlight the compound's synthetic accessibility but also demonstrate its suitability for large-scale production if needed.
From a computational chemistry perspective, 1-(Pyrrolidine-2-carbonyl)azepane has been subjected to extensive molecular modeling studies. These investigations have provided insights into its conformational preferences and interactions with biological macromolecules. For instance, docking simulations have revealed that certain derivatives may bind tightly to enzymes involved in metabolic pathways relevant to cancer and autoimmune diseases. Such findings underscore the compound's potential as a lead structure in structure-based drug design.
The pharmacokinetic properties of 1-(Pyrrolidine-2-carbonyl)azepane and its derivatives are also areas of active research. Studies using in vitro and in vivo models have begun to elucidate how structural modifications influence absorption, distribution, metabolism, and excretion (ADME). This information is critical for optimizing drug candidates before they proceed to clinical trials. Notably, some early results suggest that certain analogs exhibit favorable pharmacokinetic profiles, including good oral bioavailability and moderate metabolic clearance rates.
Looking ahead, the future directions for research involving 1-(Pyrrolidine-2-carbonyl)azepane are multifaceted. Efforts are underway to expand its chemical space by exploring novel synthetic routes and functional group transformations. Additionally, collaborations between academic institutions and pharmaceutical companies are likely to accelerate the discovery pipeline by leveraging complementary expertise in medicinal chemistry and biological sciences.
In conclusion,1-(Pyrrolidine-2-carbonyl)azepane (CAS No. 1105626-26-3) stands as a testament to the ingenuity of modern chemical research. Its unique structure offers a wealth of opportunities for developing new therapeutic agents with applications across multiple therapeutic areas. As our understanding of its properties grows through both experimental and computational studies,this compound promises to remain at forefront of pharmaceutical innovation for years to come.
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